Difetarsone

Übersicht

Beschreibung

Es wurde auch zur Behandlung von Infektionen verwendet, die durch Entamoeba histolytica verursacht werden .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Difetarson sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung durch organische Reaktionen unter Verwendung von Arsonsäuren und Phenylalkylaminen synthetisiert wird . Industrielle Produktionsmethoden beinhalten wahrscheinlich Standardtechniken der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Difetarsone are not extensively documented in publicly available sources. it is known that the compound is synthesized through organic reactions involving arsonic acids and phenylalkylamines . Industrial production methods likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification processes to ensure the compound’s purity and efficacy.

Analyse Chemischer Reaktionen

Difetarson unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Arsonsäuregruppen verändern, was möglicherweise zur Bildung verschiedener reduzierter Spezies führt.

Substitution: Difetarson kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an den Phenylringen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Treatment of Trichuris trichiura Infections

Difetarsone is particularly noted for its efficacy against whipworm infections. A clinical trial demonstrated that this compound achieved a cure rate in 20 out of 30 children suffering from Trichuris trichiura infections, indicating its potential as a reliable treatment option . The drug has been administered at varying dosages, with studies suggesting that lower dosages may still yield significant reductions in egg counts among infected individuals .

Treatment of Entamoeba histolytica Infections

In addition to its use against whipworm, this compound has been employed in treating infections caused by Entamoeba histolytica. This protozoan parasite can lead to amoebic dysentery, which poses significant health risks in endemic regions. While specific case studies on this compound's efficacy against this parasite are less documented than those for whipworm, its application in clinical settings has been noted .

Side Effects and Safety Profile

While this compound is generally well-tolerated, it can cause minor side effects such as rashes, nausea, and vomiting. There have also been rare reports of angioedema associated with its use . Monitoring for adverse reactions is essential during treatment, particularly in vulnerable populations such as children.

Case Study: Efficacy Against Whipworm

A notable study conducted in the United Kingdom assessed the efficacy of this compound in treating whipworm infestations. The results indicated substantial reductions in egg output among treated individuals, reinforcing the drug's role as an effective therapeutic agent .

| Study | Population | Treatment Regimen | Cure Rate |

|---|---|---|---|

| UK Study | 30 children | This compound | 66.7% |

Case Study: Comparative Effectiveness

Another research effort compared this compound with other antiparasitic agents. The findings suggested that while other treatments were available, this compound offered a unique profile that warranted consideration, especially in cases resistant to standard therapies .

Wirkmechanismus

The exact mechanism of action of Difetarsone is not fully understood . it is believed to exert its effects by interfering with the metabolic processes of protozoal organisms, leading to their death. The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound affects the cellular functions of the protozoa, ultimately leading to their elimination from the host.

Vergleich Mit ähnlichen Verbindungen

Difetarson ist unter den Antiprotozoenmitteln aufgrund seiner spezifischen Struktur und Wirkweise einzigartig. Ähnliche Verbindungen umfassen andere Arsonsäuren und Phenylalkylamine, wie zum Beispiel:

Arsanilic acid: Eine weitere Arsonsäure, die in der Veterinärmedizin verwendet wird.

Roxarsone: Eine Organoarsenverbindung, die als Futtermittelzusatzstoff für Geflügel und Schweine verwendet wird.

Carbarsone: Ein Antiprotozoenmittel, das Difetarson ähnelt und zur Behandlung von Amöbiasis verwendet wird.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit Difetarson auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Wirkmechanismen.

Biologische Aktivität

Difetarsone is an antiprotozoal agent primarily known for its effectiveness against the whipworm, Trichuris trichiura. Its chemical structure, biological activity, and clinical applications have been extensively studied, revealing its potential in treating various parasitic infections. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and related case studies.

- IUPAC Name : 4,4'-[(2-Aminoethyl)imino]bis(2-arsino-1,3-benzenediol)

- Chemical Formula : C₁₄H₁₈As₂N₂O₆

- Molar Mass : 460.149 g·mol⁻¹

- CAS Number : 100-020-788

This compound exhibits its biological activity primarily through the following mechanisms:

-

Antiprotozoal Activity :

- It disrupts the metabolic processes of protozoan parasites, leading to their death.

- Specifically effective against Trichuris trichiura, it interferes with the parasite's ability to absorb nutrients.

- Cytotoxic Effects :

Case Studies and Clinical Trials

Several studies have documented the efficacy of this compound in treating infections caused by Trichuris trichiura:

- A clinical trial involving 30 children reported a cure rate of approximately 67% , with 20 children achieving complete recovery from T. trichiura infections after treatment with this compound .

- Another investigation conducted in the UK demonstrated cure rates ranging from 81% to 88% , indicating a strong therapeutic potential for this compound .

| Study Reference | Population | Infection Type | Cure Rate |

|---|---|---|---|

| 30 children | T. trichiura | 67% | |

| Various | T. trichiura | 81%-88% |

Safety and Side Effects

While this compound is generally well-tolerated, some minor side effects have been reported:

- Common Side Effects : Rashes, nausea, vomiting.

- Severe Reactions : Angioedema has been noted in at least one case, highlighting the need for monitoring during treatment .

Comparative Efficacy

This compound has shown superior efficacy compared to other traditional treatments for T. trichiura, particularly in cases where resistance to other drugs has developed. Its unique mechanism and effectiveness make it a valuable option in the pharmacological arsenal against parasitic infections.

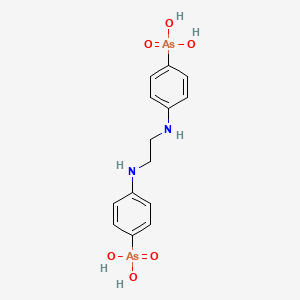

Eigenschaften

CAS-Nummer |

3639-19-8 |

|---|---|

Molekularformel |

C14H18As2N2O6 |

Molekulargewicht |

460.15 g/mol |

IUPAC-Name |

[4-[2-(4-arsonoanilino)ethylamino]phenyl]arsonic acid |

InChI |

InChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24) |

InChI-Schlüssel |

YQVALJGIKVYRNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Kanonische SMILES |

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

3639-19-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,2-di(4-arsonophenylamino)ethane decahydrate Bemarsal diphetarsone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.